Formaldoxime hydrochloride synthesis from formaldehyde and hydroxylamine
Formaldoxime hydrochloride synthesis from formaldehyde and hydroxylamine
An In-depth Technical Guide to the Synthesis of Formaldoxime Hydrochloride
Abstract
Formaldoxime (H₂C=NOH), the simplest oxime, is a versatile chemical intermediate with applications in organic synthesis and analytical chemistry.[1] However, its utility is hampered by its inherent instability; the pure monomer, a colorless liquid, readily polymerizes into a stable, cyclic trimer.[2][3] To overcome this, formaldoxime is almost always prepared and handled as its hydrochloride salt ([H₂C=N(H)OH]⁺Cl⁻), a stable, white crystalline solid.[3] This guide provides a comprehensive, field-proven methodology for the synthesis of formaldoxime hydrochloride from formaldehyde and hydroxylamine hydrochloride. It delves into the reaction mechanism, offers a detailed step-by-step protocol, outlines critical safety considerations, and discusses characterization and storage, providing researchers and drug development professionals with a self-validating system for its reliable preparation.
Foundational Principles: The Chemistry of Oxime Formation
The synthesis of formaldoxime from formaldehyde and hydroxylamine is a classic example of a condensation reaction, specifically the formation of an imine derivative (an oxime) from a carbonyl compound. The reaction proceeds via nucleophilic addition to the carbonyl group.
Mechanism Causality: The reaction is typically initiated by liberating free hydroxylamine (NH₂OH) from its more stable hydrochloride salt using a base.[4] The nitrogen atom of hydroxylamine, possessing a lone pair of electrons, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of formaldehyde. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, where the oxygen atom draws electron density, leaving the carbon with a partial positive charge. This initial nucleophilic attack forms a tetrahedral intermediate, a carbinolamine. This intermediate is unstable and rapidly eliminates a molecule of water, a process often facilitated by mild acid catalysis, to form the final C=N double bond of the oxime.[5] The final product is then protonated by hydrochloric acid to yield the stable hydrochloride salt.
Diagram of the Reaction Mechanism:
Caption: Experimental workflow for formaldoxime hydrochloride synthesis.
Detailed Steps:
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Preparation of Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of hydroxylamine hydrochloride in 25 mL of distilled water.
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Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to between 0 °C and 5 °C. Causality: This low temperature is critical to control the reaction exotherm and minimize the spontaneous polymerization of the formaldoxime product. [2]3. Formaldehyde Addition: Slowly add 11.5 mL of 37% formaldehyde solution to the cooled hydroxylamine hydrochloride solution over 15-20 minutes using a dropping funnel. Maintain constant, vigorous stirring and ensure the temperature does not rise above 10 °C.
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Neutralization: In a separate beaker, prepare a solution of 5.8 g of sodium hydroxide in 15 mL of water, cooling the solution in an ice bath. Carefully add this NaOH solution dropwise to the main reaction mixture. Causality: The base neutralizes the HCl in the hydroxylamine salt, liberating the free hydroxylamine nucleophile required for the reaction. [1][6]Monitor the pH, adding base until the solution is neutral to slightly basic (pH 7-8).
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Reaction and Acidification: Allow the mixture to stir in the ice bath for an additional 30 minutes after the base addition is complete. Following this, slowly add concentrated hydrochloric acid dropwise until the solution is strongly acidic (pH < 2). This step converts the formed formaldoxime into its stable hydrochloride salt, which may begin to precipitate. [2]6. Isolation: If a precipitate has formed, collect the white crystalline solid by vacuum filtration using a Büchner funnel. If the product remains in solution, precipitation can often be induced by the addition of a non-polar solvent like diethyl ether or by reducing the volume of the solution under reduced pressure.
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Purification and Drying: Wash the collected crystals with a small amount of ice-cold diethyl ether to remove any organic impurities. Dry the final product under vacuum. The expected product is a white to off-white crystalline solid. [7][8]
Safety and Handling: A Mandate for Precaution
Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents.
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Formaldehyde: Is a known human carcinogen, a sensitizer, and is highly toxic upon inhalation, ingestion, or skin contact. [9]All handling must be performed within a certified chemical fume hood. [9]* Hydroxylamine Hydrochloride: Is corrosive and can cause severe skin and eye damage. [10]It is also a potential skin sensitizer. Although more stable than free hydroxylamine, it should be handled with care, as heating may cause an explosion. * Personal Protective Equipment (PPE): At a minimum, chemical splash goggles, a face shield, a laboratory coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times. [9]* Waste Disposal: All waste, including contaminated gloves and residual solutions, must be disposed of according to institutional and local hazardous chemical waste regulations.
Characterization and Quality Control
To ensure the synthesis was successful, the identity and purity of the final product should be confirmed.
| Parameter | Expected Result | Significance |
| Appearance | White to off-white crystalline solid. [8] | Visual confirmation of product form. |
| Melting Point | Approximately 128 °C. [7] | A sharp melting point close to the literature value indicates high purity. |
| Spectroscopy (NMR) | ¹H NMR and ¹³C NMR spectra should match the expected structure of formaldoxime hydrochloride. | Unambiguous structural confirmation. |
Stability and Storage
Proper storage is essential to maintain the integrity of the synthesized compound.
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Formaldoxime (Free Base): Highly unstable, readily polymerizes. [3]Should not be stored.
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Formaldoxime Hydrochloride (Solid): Stable as a crystalline solid. [2][11]Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. [11]* Aqueous Solutions: Aqueous solutions of the hydrochloride salt are reasonably stable for short periods (up to a month) when stored in a cool, dark place (2-8 °C). [1][12]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete neutralization; insufficient reaction time; temperature too high, leading to degradation. | Ensure pH reaches 7-8 during the neutralization step. Allow for sufficient reaction time. Maintain strict temperature control throughout the synthesis. |
| Product is Oily or Gummy | Presence of impurities or incomplete conversion to the hydrochloride salt. | Ensure complete acidification at the end of the reaction. Wash the crude product thoroughly with a non-polar solvent (e.g., cold ether) to remove unreacted starting materials or byproducts. |
| Rapid Polymerization | Temperature spike; pH not maintained correctly. | Improve cooling efficiency and slow the rate of reagent addition. The stability of formaldoxime is pH-dependent; ensure conditions do not become strongly basic for extended periods. [12] |
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Formaldoxime hydrochloride, 99% (titr.). Retrieved from [Link]
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Otto Chemie Pvt. Ltd. (n.d.). Formaldoxime hydrochloride, 97% | 62479-72-5. Retrieved from [Link]
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Sciencemadness Discussion Board. (2004). Hydroxylamine NH2OH Uses (and Production). Retrieved from [Link]
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Filo. (2024). Write chemical equation for rxn between formaldehyde and hydroxyl amine. Retrieved from [Link]
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Lab Alley. (2025). SAFETY DATA SHEET - Hydroxylamine Hydrochloride. Retrieved from [Link]
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Otto Chemie Pvt. Ltd. (n.d.). Formaldoxime hydrochloride, 97% 62479-72-5 India. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of hydroxylamine with formaldehyde and hydrogen sulfide. Retrieved from [Link]
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Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Retrieved from [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Hydroxylamine Hydrochloride as an effective Catalyst for Formamide derivative Synthesis and their DPPH scavenging activity. Retrieved from [Link]
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Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]
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Organic Syntheses. (n.d.). Hydroxylamine Hydrochloride and Acetoxime. Retrieved from [Link]
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UC Berkeley. (n.d.). Formaldehyde: Hazards and Precautions. Retrieved from [Link]
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